1-(4-Azidophenyl)hexahydropyrimidine-2,4-dione
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Overview
Description
1-(4-Azidophenyl)-1,3-diazinane-2,4-dione is an organic compound characterized by the presence of an azido group attached to a phenyl ring, which is further connected to a diazinane-2,4-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-azidophenyl)-1,3-diazinane-2,4-dione typically involves the diazotization of 4-aminophenyl derivatives followed by azidation. A common method includes the reaction of 4-aminophenyl with sodium nitrite in the presence of an acid to form the diazonium salt, which is then treated with sodium azide to yield the azido compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and safety. The use of automated systems allows for precise control over reaction parameters, reducing the risk associated with handling azides, which can be explosive under certain conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Azidophenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
1,3-Dipolar Cycloaddition:
Staudinger Reduction: The azido group can be reduced to an amine using phosphines.
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Phosphines: Employed in Staudinger reduction to convert azides to amines.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Resulting from Staudinger reduction.
Scientific Research Applications
1-(4-Azidophenyl)-1,3-diazinane-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the functionalization of materials.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(4-azidophenyl)-1,3-diazinane-2,4-dione involves its ability to undergo cycloaddition and reduction reactions, which allows it to interact with various molecular targets. The azido group can form covalent bonds with alkyne-containing molecules, leading to the formation of stable triazole linkages. Additionally, the reduction of the azido group to an amine can facilitate further chemical modifications .
Comparison with Similar Compounds
4-Azidophenyl Glyoxal: Used in bioconjugation and shares similar reactivity with 1-(4-azidophenyl)-1,3-diazinane-2,4-dione.
Para-Azidophenylalanine: A noncanonical amino acid used in protein engineering.
Uniqueness: 1-(4-Azidophenyl)-1,3-diazinane-2,4-dione is unique due to its diazinane-2,4-dione core, which imparts distinct chemical properties and reactivity compared to other azido compounds. This structure allows for specific applications in materials science and medicinal chemistry that are not achievable with simpler azido compounds .
Properties
Molecular Formula |
C10H9N5O2 |
---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
1-(4-azidophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H9N5O2/c11-14-13-7-1-3-8(4-2-7)15-6-5-9(16)12-10(15)17/h1-4H,5-6H2,(H,12,16,17) |
InChI Key |
WUXUMSUTLUFMJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Origin of Product |
United States |
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